molecular formula C9H11Br2NO B13322335 (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL

(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL

Cat. No.: B13322335
M. Wt: 309.00 g/mol
InChI Key: YOJSXYOARUKVNT-VIFPVBQESA-N
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Description

(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL is a brominated aromatic amino alcohol characterized by a chiral center at the third carbon, a 3,5-dibromophenyl group, and a hydroxyl-terminated propane chain. Its molecular formula is C₉H₁₀Br₂NO, with a molecular weight of 323.00 g/mol.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

(3S)-3-amino-3-(3,5-dibromophenyl)propan-1-ol

InChI

InChI=1S/C9H11Br2NO/c10-7-3-6(4-8(11)5-7)9(12)1-2-13/h3-5,9,13H,1-2,12H2/t9-/m0/s1

InChI Key

YOJSXYOARUKVNT-VIFPVBQESA-N

Isomeric SMILES

C1=C(C=C(C=C1Br)Br)[C@H](CCO)N

Canonical SMILES

C1=C(C=C(C=C1Br)Br)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dibromobenzaldehyde and (S)-alaninol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in solvents like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Research Findings and Gaps

  • Stereochemical Impact : The (3S) configuration enhances binding affinity to certain enzymes compared to (3R) isomers, as observed in kinase inhibition studies .

Biological Activity

(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL is a chiral amino alcohol notable for its unique structure, which includes a dibromophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor modulation. Understanding its biological activity is crucial for exploring its therapeutic applications.

  • Molecular Formula : C9H10Br2N1O
  • Molecular Weight : Approximately 292.99 g/mol
  • Structure : The compound features a chiral center at the carbon atom adjacent to the amino group, influencing its biological interactions.

The biological activity of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor or activator of certain enzymes and receptors, influencing various signaling pathways within biological systems. The presence of bromine atoms enhances lipophilicity and metabolic stability, which are critical for effective interactions with biological targets.

Biological Activity Overview

The compound's biological activity can be categorized into several key areas:

Enzyme Inhibition

Studies suggest that (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially offering therapeutic benefits in conditions such as cancer and metabolic disorders.

Receptor Modulation

The compound has been investigated for its ability to modulate receptor activity. This modulation can affect neurotransmitter systems and signal transduction pathways, indicating potential applications in treating neurological disorders .

Comparative Analysis

To better understand the biological activity of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaBiological ActivityNotes
(3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OLC9H10Br2N1OPotential enzyme inhibitorUnique dibrominated structure enhances lipophilicity
(3S)-3-Amino-3-(2-fluoro-4-methylphenyl)propan-1-OLC10H14FN1OModulates receptor activityFluorinated structure affects binding affinity
(3S)-3-Amino-3-(4-chlorophenyl)propan-1-OLC9H10ClN1OInhibitory effects on serotonin uptakeChlorine substituent alters pharmacological properties

Case Studies and Research Findings

Several studies have explored the biological activity of (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL:

  • Cytotoxicity Studies : Research demonstrated that compounds similar to (3S)-3-Amino-3-(3,5-dibromophenyl)propan-1-OL exhibited significant cytotoxic effects on cancer cell lines while showing lower toxicity on normal cells. This suggests a potential role in cancer therapeutics .
  • Enzyme Interaction Studies : Investigations into enzyme interactions revealed that this compound could effectively inhibit enzymes involved in critical metabolic pathways, suggesting its potential as a therapeutic agent in metabolic diseases .

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